N-(Butan-2-yl)-4-ethoxyaniline (CAS 15498-38-1) is a sterically hindered, secondary aromatic amine characterized by a para-ethoxy group and an N-linked sec-butyl moiety. In industrial and advanced laboratory settings, it functions as a critical precursor for the synthesis of complex anilides, particularly hydroxycarboxylic acid anilides used in agrochemical and pharmaceutical applications. The compound's specific substitution pattern provides a precise balance of electron donation from the ethoxy group and steric shielding from the sec-butyl group, making it a highly specialized building block. Procurement of this pre-alkylated intermediate allows manufacturers to bypass complex reductive amination steps while ensuring high regioselectivity and yield in subsequent acylation workflows [1].
Substituting N-(Butan-2-yl)-4-ethoxyaniline with its primary amine counterpart, 4-ethoxyaniline (p-phenetidine), introduces severe process inefficiencies. Utilizing the primary amine requires an in-house reductive amination with 2-butanone, necessitating high-pressure hydrogenation infrastructure and risking yield losses due to incomplete conversion or side reactions. Furthermore, substitution with closely related secondary amines, such as N-isopropyl-4-ethoxyaniline or N-ethyl-4-ethoxyaniline, fundamentally alters the steric environment and lipophilicity (logP) of the resulting downstream amides. In agrochemical applications, such as the formulation of glycolic acid anilides, these structural deviations compromise the hydrolytic stability and biological uptake of the final active ingredient, rendering generic analogs non-viable for strict formulation benchmarks [1].
In the synthesis of glycolic acid anilides, utilizing pre-formed N-(Butan-2-yl)-4-ethoxyaniline allows for direct, high-efficiency acylation without the need for protecting groups. Industrial process data demonstrates that reacting this specific secondary amine with glycolic acid at elevated temperatures (e.g., 180°C) yields the target glycolic acid N-sec-butyl-(4-ethoxyanilide), which can be isolated at 99.5% purity via fractional distillation. In contrast, attempting this synthesis starting from the primary amine baseline requires multiple additional steps, significantly reducing overall throughput and increasing the impurity profile [1].
| Evidence Dimension | Downstream product purity and process steps |
| Target Compound Data | 99.5% purity of target anilide via a single-step acylation and distillation |
| Comparator Or Baseline | Primary amine (4-ethoxyaniline) requiring multi-step reductive amination and acylation |
| Quantified Difference | Elimination of 1-2 synthetic steps with >99% final purity retention |
| Conditions | Reaction with glycolic acid at 180°C, followed by fractional distillation at 5.3 mbar |
Procuring the pre-alkylated secondary amine streamlines manufacturing workflows, directly reducing reactor time and maximizing the purity of the final active ingredient.
A critical advantage of N-(Butan-2-yl)-4-ethoxyaniline in scalable manufacturing is its thermal stability and favorable boiling point profile, which allows for efficient recovery of unreacted material. During the synthesis of complex anilides, excess N-(Butan-2-yl)-4-ethoxyaniline can be quantitatively separated from the heavier anilide products (which distill at ~170°C at 5.3 mbar). Crude reaction mixtures containing up to 97.7% of the target amine can be easily purified and recycled, whereas less sterically hindered or lower molecular weight analogs often exhibit overlapping boiling points with process byproducts or undergo thermal degradation during prolonged heating cycles [1].
| Evidence Dimension | Process recovery via distillation |
| Target Compound Data | Efficient distillation recovery with crude purities reaching 97.7% |
| Comparator Or Baseline | Lower molecular weight analogs (e.g., N-ethyl derivatives) |
| Quantified Difference | Distinct boiling point separation allowing high-yield recycling without thermal degradation |
| Conditions | Fractional distillation under vacuum (e.g., 5.3 mbar) |
The ability to cleanly distill and recycle excess reagent significantly lowers the cost of goods sold (COGS) in large-scale industrial syntheses.
In standardized industrial acylation protocols, N-(Butan-2-yl)-4-ethoxyaniline demonstrates exceptional conversion rates. Gas chromatography (GC) analysis of the crude organic phase during intermediate synthesis reveals that the reaction mixture contains 94% of the target N-sec-butyl-4-ethoxyaniline, with minimal unreacted primary amine (0.78% 4-ethoxyaniline) and low byproduct formation (3.8% 4-ethoxynitrobenzene). This high conversion efficiency significantly outperforms less optimized alkylation routes, ensuring that the material entering the acylation stage is highly concentrated and requires minimal pre-purification [1].
| Evidence Dimension | Precursor conversion purity in crude mixtures |
| Target Compound Data | 94% target compound, 0.78% unreacted primary amine |
| Comparator Or Baseline | Standard unoptimized reductive amination baselines |
| Quantified Difference | >90% conversion efficiency minimizing downstream purification bottlenecks |
| Conditions | GC analysis of the organic phase post-reaction |
High conversion rates with minimal unreacted primary amine prevent the formation of mixed anilide impurities in downstream steps, ensuring product consistency.
N-(Butan-2-yl)-4-ethoxyaniline is the premier choice for synthesizing specific hydroxycarboxylic acid anilides (e.g., glycolic acid derivatives) used as herbicides or fungicides, where the sec-butyl group is essential for biological activity and stability [1].
The compound serves as a valuable building block for creating specialized anilides where the bulky sec-butyl group prevents unwanted side reactions and the ethoxy group provides necessary electron density, ensuring high yield and purity during scale-up [1].
In medicinal chemistry, this compound is utilized to synthesize lipophilic anilide-based active pharmaceutical ingredients, where the unique combination of the para-ethoxy and N-sec-butyl groups optimizes the drug's partition coefficient (logP) and metabolic resistance [1].